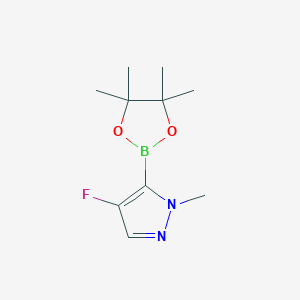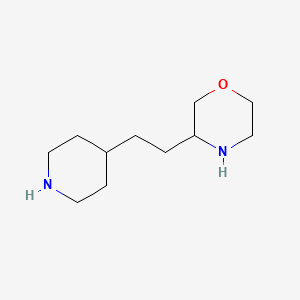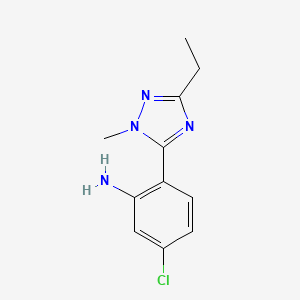
1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and chlorine atoms in its structure makes it a compound of interest in various chemical and biological research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the reaction of 7-bromoindole with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acetyl chloride. The general reaction scheme is as follows:
Starting Material: 7-bromoindole
Reagent: Acetyl chloride
Conditions: Anhydrous environment, typically using a solvent like dichloromethane or chloroform
Product: this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as maintaining anhydrous conditions and using efficient purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine or chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative of the indole compound.
Applications De Recherche Scientifique
1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(7-Bromo-1H-indol-3-yl)ethanone: Similar structure but lacks the chlorine atom.
2-(7-Bromo-1H-indol-3-yl)ethanamine: Contains an amine group instead of a ketone.
2-(7-Bromo-1H-indol-3-yl)acetic acid: Contains a carboxylic acid group.
Uniqueness
1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C10H7BrClNO |
|---|---|
Poids moléculaire |
272.52 g/mol |
Nom IUPAC |
1-(7-bromo-1H-indol-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H7BrClNO/c11-8-3-1-2-6-7(9(14)4-12)5-13-10(6)8/h1-3,5,13H,4H2 |
Clé InChI |
RASYGDVLNNHRLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)NC=C2C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)



![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid](/img/structure/B13621044.png)






